molecular formula C7H9NO4 B1401371 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid CAS No. 1108712-48-6

5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid

Cat. No. B1401371
M. Wt: 171.15 g/mol
InChI Key: OFYWPMZISFZALQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid has been utilized in the synthesis of various organic compounds, such as the active principles of Amanita muscaria. It's been synthesized from 3-bromo-5-methylisoxazole by way of 3-methoxyisoxazole-5-acetic acid, and from 3-methoxyisoxazole-5-carboxylic acid by reduction of its amide with diborane (Bowden, Crank, & Ross, 1968).

Applications in Organic Synthesis

  • The compound plays a role in the study of regioselectivity of the 3-hydroxyisoxazole-5-ester, specifically regarding O- versus N-alkylation. It has been used in the preparation of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which serve as intermediates for analogues of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998).

Exploration in Medicinal Chemistry

  • In medicinal chemistry, derivatives of isoxazole-4-carboxylic acid, like 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid, have been synthesized for potential use in immunological tests. Some compounds show significant suppressory activities in humoral and cellular immune responses, hinting at possible immunotropic activities (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

Role in Isoxazole-based Drug Research

  • This compound is also significant in the synthesis of isoxazole-based drugs. For instance, the excitatory amino acid 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (AMPA) has been prepared using a method that involves bromomethylation and control of involved equilibria, where N-protecting methoxymethyl groups, similar to 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid, are used (Begtrup & Sløk, 1993).

Use in Biomimetic Synthesis Studies

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)12-8-4/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYWPMZISFZALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735105
Record name 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid

CAS RN

1108712-48-6
Record name 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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